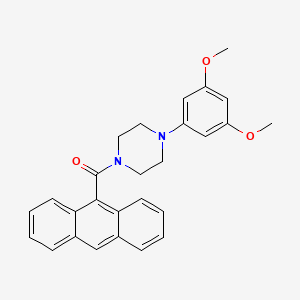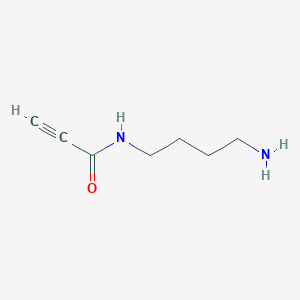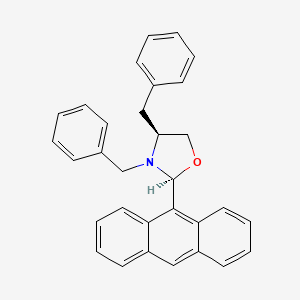
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is a chiral oxazolidine derivative that features an anthracene moiety and two benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
科学研究应用
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine has several applications in scientific research:
Asymmetric Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Chiral Recognition: The compound can be employed in chiral recognition studies to differentiate between enantiomers of other compounds.
Fluorescent Probes: Due to the presence of the anthracene moiety, it can be used as a fluorescent probe in various biological and chemical assays.
作用机制
The mechanism by which (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine exerts its effects is primarily through its chiral and fluorescent properties. The anthracene moiety allows for fluorescence, which can be used in detection and imaging applications. The chiral oxazolidine ring enables the compound to interact selectively with other chiral molecules, making it useful in asymmetric synthesis and chiral recognition.
相似化合物的比较
Similar Compounds
(2S,4S)-2-(9-Anthryl)-3,4-dimethyloxazolidine: Similar structure but with methyl groups instead of benzyl groups.
(2S,4S)-2-(9-Anthryl)-3,4-diphenyloxazolidine: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is unique due to the combination of the anthracene moiety and benzyl groups, which provide both fluorescent properties and steric bulk. This makes it particularly useful in applications requiring both fluorescence and chiral recognition.
属性
CAS 编号 |
917599-27-0 |
|---|---|
分子式 |
C31H27NO |
分子量 |
429.6 g/mol |
IUPAC 名称 |
(2S,4S)-2-anthracen-9-yl-3,4-dibenzyl-1,3-oxazolidine |
InChI |
InChI=1S/C31H27NO/c1-3-11-23(12-4-1)19-27-22-33-31(32(27)21-24-13-5-2-6-14-24)30-28-17-9-7-15-25(28)20-26-16-8-10-18-29(26)30/h1-18,20,27,31H,19,21-22H2/t27-,31-/m0/s1 |
InChI 键 |
FQLRWIWWHIFQIV-DHIFEGFHSA-N |
手性 SMILES |
C1[C@@H](N([C@@H](O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
规范 SMILES |
C1C(N(C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)
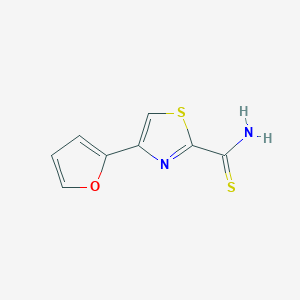
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
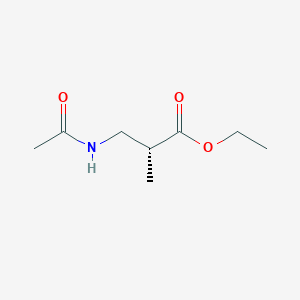
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
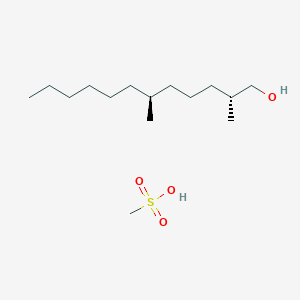
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)
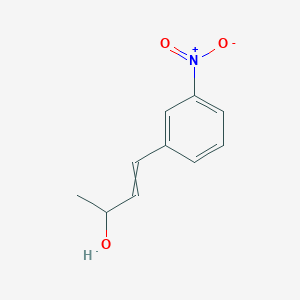
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

